molecular formula C5H6N6O3 B13400179 2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one

2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one

Cat. No.: B13400179
M. Wt: 198.14 g/mol
InChI Key: BUYQSSUNBFMLRK-UHFFFAOYSA-N
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Description

2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of an amino group at the 2-position and a nitro group at the 8-position of the purine ring. The tetrahydropurin-6-one structure indicates that the compound has undergone partial hydrogenation, resulting in a tetrahydro derivative of purine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one typically involves multi-step organic reactionsThe nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which produces the nitronium ion (NO2+), the active nitrating species . The amino group can be introduced through a substitution reaction using ammonia or an amine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Ammonia (NH3), primary amines (RNH2).

Major Products Formed

    Oxidation: 2-amino-8-hydroxy-1,7,8,9-tetrahydropurin-6-one.

    Reduction: 2-amino-8-nitroso-1,7,8,9-tetrahydropurin-6-one.

    Substitution: Various amino-substituted purine derivatives.

Scientific Research Applications

2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in DNA and RNA interactions due to its purine structure.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of 2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with nucleic acids, potentially affecting DNA and RNA functions. The compound’s effects are mediated through pathways involving oxidative stress and nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1,7-dihydro-6H-purin-6-one: Lacks the nitro group at the 8-position.

    8-nitroguanine: Contains a nitro group but lacks the tetrahydro structure.

    2-amino-8-thioxo-3,7,8,9-tetrahydro-6H-purin-6-one: Contains a thioxo group instead of a nitro group.

Uniqueness

2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one is unique due to the presence of both an amino and a nitro group on the tetrahydropurine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H6N6O3

Molecular Weight

198.14 g/mol

IUPAC Name

2-amino-8-nitro-1,7,8,9-tetrahydropurin-6-one

InChI

InChI=1S/C5H6N6O3/c6-4-8-2-1(3(12)10-4)7-5(9-2)11(13)14/h5,7H,(H4,6,8,9,10,12)

InChI Key

BUYQSSUNBFMLRK-UHFFFAOYSA-N

Canonical SMILES

C1(NC2=C(N1)N=C(NC2=O)N)[N+](=O)[O-]

Origin of Product

United States

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